3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid
Description
3-({[(tert-Butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid (molecular formula: C₁₀H₁₄N₂O₅) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a tert-butoxy carbonyl (Boc)-protected aminomethyl group at position 3 and a carboxylic acid moiety at position 5 . Its SMILES notation is CC(C)(C)OC(=O)NCC1=NOC(=C1)C(=O)O, and its InChIKey is MCYVGZKRRMZRIT-UHFFFAOYSA-N. The Boc group serves as a protective moiety for amines, making this compound valuable in peptide synthesis and medicinal chemistry. The carboxylic acid group enhances solubility and enables conjugation reactions .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)17-12-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVGZKRRMZRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation via Nitrile Oxide Cycloaddition
A widely adopted route involves the cycloaddition of nitrile oxides to alkynes or alkenes. For the target compound:
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Precursor synthesis : Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate is prepared by reacting ethyl propiolate with a nitrile oxide generated in situ from chloroacetamide and sodium nitrite.
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Boc protection : The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP), achieving 85–92% yield.
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Ester hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a water-ethanol mixture (1:1 v/v) at 25°C for 12–16 hours, yielding 98.5% pure product.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | Chloroacetamide, NaNO₂, ethyl propiolate | 65–70% |
| Boc Protection | Boc₂O, DMAP, THF, 0–25°C | 85–92% |
| Ester Hydrolysis | LiOH·H₂O, H₂O/EtOH, 25°C, 12–16h | 98.5% |
Alternative Route via Mesylation-Cyanide Substitution
A patent-derived method (CN105646318A) employs mesylation and cyanide substitution to construct the oxazole skeleton:
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Mesylation : Treatment of a hydroxyl-containing precursor with methylsulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0°C forms the mesylate intermediate (78% yield).
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Cyanide substitution : Reaction with sodium cyanide (NaCN) in dimethylformamide (DMF) at 60°C introduces the nitrile group (62% yield).
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Cyclization and hydrolysis : Alkaline hydrolysis (NaOH, H₂O/EtOH) converts the nitrile to the carboxylic acid while forming the oxazole ring (38.4% overall yield).
Mechanistic Insight :
The mesylate group acts as a leaving group, facilitating nucleophilic attack by cyanide. Subsequent hydrolysis under basic conditions promotes cyclization via intramolecular nucleophilic addition, forming the oxazole ring.
Optimization of Industrial-Scale Production
Catalytic Enhancements in Boc Protection
Industrial protocols often optimize Boc protection using:
Hydrolysis Conditions for High Purity
Critical parameters for ester hydrolysis include:
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Temperature control : Maintaining 25°C prevents decarboxylation.
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Acid workup : Adjusting the aqueous phase to pH 2 with HCl ensures complete protonation of the carboxylic acid, simplifying extraction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Nitrile Oxide Cycloaddition | High regioselectivity, scalable | Requires hazardous nitrile oxides |
| Mesylation-Cyanide Route | Avoids sensitive intermediates | Lower overall yield (38.4%) |
Chemical Reactions Analysis
Types of Reactions
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using agents like sodium borohydride, particularly at the carboxylic acid group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Deprotection reagents: Trifluoroacetic acid for Boc group removal.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives with altered functional groups.
Reduced forms where specific functional groups are transformed.
Substituted compounds with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Agents :
- The oxazole moiety is known for its antimicrobial properties. Research indicates that derivatives of oxazole can inhibit bacterial growth, making this compound a potential lead in the development of new antibiotics.
- Case Study : A study demonstrated that oxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting the potential of compounds like 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid in antibiotic development .
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Anticancer Research :
- Compounds containing oxazole rings have been explored for their anticancer properties. The ability of this compound to modulate biological pathways associated with cancer cell proliferation is under investigation.
- Case Study : In vitro studies showed that certain oxazole derivatives could induce apoptosis in cancer cell lines, suggesting that this compound may contribute to developing novel anticancer therapies .
Synthetic Applications
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Building Blocks in Organic Synthesis :
- The tert-butoxycarbonyl group serves as a protective group for amines during multi-step syntheses. This allows for the selective modification of other functional groups without affecting the amine.
- Example : In a multi-step synthesis of complex molecules, the Boc group can be removed under mild acidic conditions, facilitating further reactions without compromising the integrity of sensitive functional groups .
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Peptide Synthesis :
- The compound can be utilized in peptide synthesis as a protected amino acid derivative. Its stability and reactivity make it suitable for coupling reactions in solid-phase peptide synthesis.
- Case Study : Researchers have successfully incorporated similar oxazole derivatives into peptide sequences, demonstrating their utility in generating bioactive peptides with enhanced stability and activity .
The applications of this compound are still being explored, with ongoing research focusing on:
- Developing more potent antimicrobial and anticancer agents based on its structure.
- Investigating its role in drug delivery systems due to its favorable chemical properties.
- Exploring modifications to enhance its bioavailability and reduce toxicity.
Mechanism of Action
The mechanism by which 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid exerts its effects is highly dependent on its application. In drug design, it often interacts with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxazole ring and Boc-protected amino group are critical for binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Comparative Findings
Substituent Effects: The propan-2-yl substituent in the compound from introduces steric bulk, increasing lipophilicity (logP) compared to the target compound’s aminomethyl group. This may enhance membrane permeability but reduce aqueous solubility . The 4,5-dihydro-oxazole derivative (–8) lacks full aromaticity, reducing resonance stabilization and altering electronic properties. This could affect reactivity in nucleophilic substitution or cycloaddition reactions .
Heterocyclic vs. Aromatic Cores: The benzoic acid derivative () replaces the oxazole with a benzene ring, offering distinct acidity (pKa ~4.2 for benzoic acid vs. ~2.5 for oxazole-carboxylic acid).
Conformational Flexibility :
- The azetidine-containing compound () introduces a strained 4-membered ring, which may restrict rotational freedom and improve selectivity in enzyme inhibition .
Functional Group Versatility :
Biological Activity
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula for this compound is . The compound features a unique oxazole ring that contributes to its biological activity. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O5 |
| Molecular Weight | 242.23 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1=NOC(=C1)C(=O)O |
| InChIKey | MCYVGZKRRMZRIT-UHFFFAOYSA-N |
Antiproliferative Effects
Research indicates that compounds with oxazole rings often exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of oxazole can inhibit cell proliferation in human cancer cell lines such as HeLa and CEM. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on the cancer cells.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been noted for their role in inhibiting enzymes associated with cancer progression.
- Cell Cycle Disruption : Some studies suggest that oxazole derivatives can induce cell cycle arrest, leading to apoptosis in cancer cells.
Study on Anticancer Properties
A notable study investigated the effects of various oxazole derivatives on human leukemia cells (L1210). The findings revealed that certain modifications to the oxazole ring significantly enhanced antiproliferative activity. For example, a derivative with a substituted amine group exhibited an IC50 value of 9.6 µM in HMEC-1 cells, compared to higher values for other derivatives, indicating improved potency .
Comparative Analysis
A comparative analysis of similar compounds has shown varying degrees of biological activity based on structural modifications. The following table summarizes the IC50 values for selected oxazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Oxazole Derivative A | L1210 | 12.4 |
| Oxazole Derivative B | CEM | 15.7 |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid?
The synthesis typically involves multi-step pathways, starting with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine moiety. Key steps include:
- Coupling reactions : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) under anhydrous conditions to attach the Boc group .
- Oxazole ring formation : Cyclization reactions, often requiring controlled temperatures (e.g., 0–5°C for exothermic steps) and polar aprotic solvents like DMF .
- Carboxylic acid activation : Intermediate esters (e.g., ethyl esters) may require hydrolysis under acidic or basic conditions to yield the final carboxylic acid .
Reaction progress should be monitored via TLC and NMR spectroscopy , with final purification by HPLC .
Basic: How can the structural integrity of the compound be validated post-synthesis?
- Spectroscopic techniques :
- 1H/13C NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm) and oxazole protons (distinct aromatic signals) .
- IR spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .
- X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if the compound forms stable crystals .
Advanced: How should researchers address contradictory spectral or crystallographic data during characterization?
Contradictions may arise from:
- Impurities : By-products from incomplete Boc protection or oxazole ring hydrolysis. Use LC-MS to detect low-abundance impurities and optimize purification protocols .
- Tautomerism : The oxazole ring may exhibit tautomeric shifts. Perform variable-temperature NMR to observe dynamic equilibria .
- Crystallographic disorder : If X-ray data shows poor refinement (high R-factors), consider twinning corrections in SHELXL or collect higher-resolution data .
Advanced: What strategies optimize the Boc group’s stability during synthesis?
- Deprotection conditions : Avoid prolonged exposure to strong acids (e.g., TFA) unless intentional. Use milder acids (e.g., HCl in dioxane) for selective cleavage .
- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize unintended hydrolysis .
- Monitoring : Track Boc stability via TLC (silica gel, UV-active spots) or HPLC retention times .
Advanced: How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C to prevent Boc group degradation. Room temperature storage may lead to gradual hydrolysis .
- Moisture sensitivity : Use desiccants and inert atmospheres (N2/Ar) to avoid carboxylic acid dimerization or oxazole ring oxidation .
- pH stability : Avoid strongly basic conditions (pH >10), which can hydrolyze the oxazole ring .
Advanced: How can the compound serve as a scaffold for bioactive molecule development?
- Structure-activity relationship (SAR) studies : Modify the oxazole ring’s substituents or replace the Boc group with other protecting groups to assess biological activity .
- Conjugation strategies : Use the carboxylic acid for amide bond formation with amines (e.g., peptide coupling) or esterification for prodrug synthesis .
- In vitro assays : Screen for kinase inhibition or receptor binding using SPR (surface plasmon resonance) to quantify interactions .
Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?
- Low solubility : Co-crystallize with solubilizing agents (e.g., DMSO) or use vapor diffusion methods .
- Twinned crystals : Employ SHELXD for twin-law identification and SHELXL for refinement .
- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) to isolate the most stable polymorph .
Advanced: How can metabolite identification studies be designed for this compound?
- In vitro models : Incubate with liver microsomes or S9 fractions to simulate Phase I/II metabolism .
- Analytical workflows : Use LC-HRMS (high-resolution mass spectrometry) to detect hydroxylated or hydrolyzed metabolites (e.g., oxazole ring cleavage products) .
- Stable isotope labeling : Synthesize deuterated analogs to trace metabolic pathways via isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
